N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-Acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-Acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 2706-65-2
VCID: VC0013902
InChI: InChI=1S/C32H54N4O21/c1-10(42)33-14(5-37)28(56-31-20(35-12(3)44)26(50)23(47)16(7-39)53-31)29(57-32-21(36-13(4)45)27(51)24(48)17(8-40)54-32)18(9-41)55-30-19(34-11(2)43)25(49)22(46)15(6-38)52-30/h5,14-32,38-41,46-51H,6-9H2,1-4H3,(H,33,42)(H,34,43)(H,35,44)(H,36,45)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32-/m0/s1
SMILES: CC(=O)NC1C(C(C(OC1OC(CO)C(C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)CO)O)O
Molecular Formula: C₃₂H₅₄N₄O₂₁
Molecular Weight: 830.8 g/mol

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-Acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

CAS No.: 2706-65-2

Reference Standards

VCID: VC0013902

Molecular Formula: C₃₂H₅₄N₄O₂₁

Molecular Weight: 830.8 g/mol

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-Acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide - 2706-65-2

CAS No. 2706-65-2
Product Name N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-Acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Molecular Formula C₃₂H₅₄N₄O₂₁
Molecular Weight 830.8 g/mol
IUPAC Name N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C32H54N4O21/c1-10(42)33-14(5-37)28(56-31-20(35-12(3)44)26(50)23(47)16(7-39)53-31)29(57-32-21(36-13(4)45)27(51)24(48)17(8-40)54-32)18(9-41)55-30-19(34-11(2)43)25(49)22(46)15(6-38)52-30/h5,14-32,38-41,46-51H,6-9H2,1-4H3,(H,33,42)(H,34,43)(H,35,44)(H,36,45)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32-/m0/s1
Standard InChIKey QWBFSMSGJPCHBW-PNWIGLAMSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H](CO)[C@H]([C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)CO)O)O
SMILES CC(=O)NC1C(C(C(OC1OC(CO)C(C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OC(CO)C(C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)CO)O)O
Synonyms N,N',N'',N'''-tetraacetylchitintetraose
tetra-N-acetylchitotetraose
PubChem Compound 3081988
Last Modified Nov 11 2021
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